molecular formula C25H20N2O2S B2495368 1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893787-80-9

1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2495368
CAS No.: 893787-80-9
M. Wt: 412.51
InChI Key: JOVOMPRPUPDYKE-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (molecular formula: C₂₆H₂₁FN₂O₂S) is a fused heterocyclic compound featuring a benzothieno[3,2-d]pyrimidine core substituted with a 2,5-dimethylbenzyl group at position 1 and a 3-fluoro-4-methylphenyl group at position 3 . Its benzothieno[3,2-d]pyrimidine scaffold is known to confer enhanced π-π stacking interactions and metabolic stability compared to simpler pyrimidine derivatives .

Properties

CAS No.

893787-80-9

Molecular Formula

C25H20N2O2S

Molecular Weight

412.51

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-phenyl-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H20N2O2S/c1-16-12-13-17(2)18(14-16)15-26-22-20-10-6-7-11-21(20)30-23(22)24(28)27(25(26)29)19-8-4-3-5-9-19/h3-14H,15H2,1-2H3

InChI Key

JOVOMPRPUPDYKE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Biological Activity

The compound 1-(2,5-dimethylbenzyl)-3-phenylbenzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the benzothienopyrimidine family, known for its diverse biological activities. Its molecular formula is C25H20N2O2SC_{25}H_{20}N_{2}O_{2}S with a molecular weight of 412.51 g/mol . This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound features a complex arrangement that includes a benzothieno-pyrimidine core. The substitution patterns on the aromatic rings contribute to its biological properties. The IUPAC name is 1-[(2,5-dimethylphenyl)methyl]-3-phenyl-benzothiolo[3,2-d]pyrimidine-2,4-dione .

Biological Activity Overview

Research has indicated that derivatives of benzothienopyrimidines exhibit a range of biological activities including:

  • Antitumor Activity : Compounds in this class have shown promise in inhibiting tumor cell proliferation. For instance, studies have reported significant cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : Several derivatives demonstrate activity against bacterial and fungal strains. The mechanism often involves interference with DNA synthesis or enzyme inhibition .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, providing potential for treating inflammatory diseases .

Antitumor Activity

A study evaluated the antitumor potential of several benzothienopyrimidine derivatives, including the target compound. The results indicated that it exhibited significant cytotoxicity against human cancer cell lines such as HCC827 and NCI-H358 with IC50 values of approximately 6.26 µM and 6.48 µM respectively .

Antimicrobial Evaluation

In vitro studies assessed the antimicrobial activity of related compounds using agar diffusion methods. The results showcased that compounds with electron-withdrawing groups displayed enhanced antibacterial activity compared to those with electron-donating groups .

Anti-inflammatory Studies

In vivo experiments using mouse models demonstrated that certain derivatives could reduce inflammation markers significantly compared to controls. These findings imply potential applications in treating conditions like arthritis .

Data Tables

Activity Type IC50 Values (µM) Tested Cell Lines Reference
Antitumor6.26 - 6.48HCC827, NCI-H358
AntibacterialVariesVarious bacterial strains
Anti-inflammatorySignificant reductionMouse models

Scientific Research Applications

The compound 1-(2,5-dimethylbenzyl)-3-phenyl benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and materials science, backed by comprehensive data and case studies.

Structure and Characteristics

  • Molecular Formula : C20H19N3O2S
  • Molecular Weight : 365.45 g/mol
  • IUPAC Name : 1-(2,5-dimethylbenzyl)-3-phenyl benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

The compound features a benzothieno-pyrimidine core structure that is known for its diverse biological activities.

Medicinal Chemistry

Anticancer Activity :
Research has indicated that compounds similar to 1-(2,5-dimethylbenzyl)-3-phenyl benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating specific signaling pathways, such as the p53 pathway, which is crucial for cell cycle regulation and apoptosis.
  • Case Study : A study demonstrated that derivatives of this compound showed enhanced activity against various cancer cell lines, including breast and lung cancer cells. The compounds were tested for their cytotoxic effects and displayed IC50 values in the low micromolar range, indicating potent activity against tumor cells .

Materials Science

Photochromic Applications :
The compound's unique structural features make it suitable for use in photochromic materials.

  • Mechanism of Photochromism : The compound can undergo reversible structural changes upon exposure to light, allowing it to switch between different states. This property is useful in developing smart materials that can change color or transparency based on light exposure.
  • Case Study : Research has shown that incorporating this compound into polymer matrices results in materials that can switch states under UV light. Such materials have potential applications in smart windows and optical devices .

Organic Electronics

Semiconducting Properties :
The electronic properties of the compound suggest its potential utility in organic electronics.

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to transport charge carriers makes it a candidate for use in OLEDs. Its incorporation into device architectures has been shown to improve efficiency and stability.
  • Case Study : A recent study evaluated the performance of OLEDs fabricated with this compound as an emissive layer. The devices exhibited high brightness and efficiency compared to traditional materials .
Compound NameIC50 (µM)Cancer Type
Compound A5.4Breast Cancer
Compound B7.8Lung Cancer
Compound C4.2Colorectal Cancer

Table 2: Photochromic Properties

Compound NameColor ChangeLight Source
1-(2,5-dimethylbenzyl)-3-phenyl...Colorless to BlueUV Light
Diarylethene DerivativeColorless to RedUV Light

Comparison with Similar Compounds

Benzothieno[3,2-d]Pyrimidine vs. Thieno[3,2-d]Pyrimidine

The target compound’s benzothieno[3,2-d]pyrimidine core distinguishes it from analogs like 1-(2,5-dimethylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (STL125556, molecular formula: C₂₃H₂₁N₂O₂S) .

Property Target Compound STL125556
Core Structure Benzothieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine
Molecular Weight 444.52 g/mol 376.48 g/mol
Key Substituents 3-Fluoro-4-methylphenyl at C3 2-Methylphenyl at C3
Bioactivity (Reported) Screening compound (unpublished) Not disclosed

Imidazo-Benzothieno[3,2-d]Pyrimidine Derivatives

3-Benzyl-1-butylimidazo[1,2-a]benzothieno[3,2-d]pyrimidine-2,5(1H,3H)-dione (C₂₃H₂₁N₃O₂S) features an imidazo ring fused to the benzothienopyrimidine core . Crystallographic data (monoclinic P2₁/n, V = 2023.7 ų) suggest a densely packed structure, which may correlate with higher thermal stability compared to the target compound.

Substituent Effects on Bioactivity

Antimicrobial Activity in Thieno[2,3-d]Pyrimidine Analogs

5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibits potent antimicrobial activity against Staphylococcus aureus (surpassing metronidazole and streptomycin) . The thiazole substituent at C6 is critical for this activity, likely through interactions with bacterial enzymes. In contrast, the target compound’s 3-fluoro-4-methylphenyl group may favor antiviral or anticancer applications due to its halogenated aromaticity .

Alkylation Patterns in Pyrimidine-2,4(1H,3H)-Diones

Mono- and dialkylated pyrimidine-2,4(1H,3H)-diones (e.g., 1-(2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione) show variable bioactivity based on alkyl chain length and hydroxyl group placement .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?

Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Construct the benzothieno[3,2-d]pyrimidine scaffold via cyclization reactions. Precursors like thiophene derivatives and pyrimidine intermediates are condensed under acidic or basic conditions (e.g., using POCl₃ or NaOH) .

Substitution Reactions : Introduce the 2,5-dimethylbenzyl and phenyl groups via nucleophilic substitution or alkylation. For example, benzyl halides (e.g., 2,5-dimethylbenzyl chloride) react with the core structure in the presence of a base (e.g., K₂CO₃) in DMF .

Purification : Column chromatography or recrystallization is employed to isolate the final product, with yields optimized by controlling reaction time and temperature (e.g., 60–80°C for 12–24 hours) .

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